4,4-Dimethylpent-2-en-1-amine
Description
4,4-Dimethylpent-2-en-1-amine is an aliphatic amine characterized by a five-carbon chain with a double bond at the C2 position and two methyl groups substituted at the C4 carbon.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(E)-4,4-dimethylpent-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-7(2,3)5-4-6-8/h4-5H,6,8H2,1-3H3/b5-4+ |
InChI Key |
HLZOYFYFAKWYNH-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/CN |
Canonical SMILES |
CC(C)(C)C=CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpent-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of nitriles using lithium aluminum hydride (LAH). For instance, the reduction of 4,4-dimethylpent-2-enenitrile with LAH in anhydrous ether yields 4,4-Dimethylpent-2-en-1-amine .
Industrial Production Methods
Industrial production methods for 4,4-Dimethylpent-2-en-1-amine typically involve large-scale reduction processes. These methods often use catalytic hydrogenation techniques, where the nitrile precursor is hydrogenated in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or alcohols.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4,4-Dimethylpent-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpent-2-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it reactive in various chemical environments. The double bond in the structure also allows for addition reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Comparison with 4-Methoxy-4-methylpentan-1-amine Hydrochloride
Structural Differences :
- 4,4-Dimethylpent-2-en-1-amine : Contains a double bond (C2) and two methyl groups (C4).
- 4-Methoxy-4-methylpentan-1-amine Hydrochloride : Saturated carbon chain with methoxy (-OCH3) and methyl (-CH3) groups at C4 .
Synthetic Approaches :
The synthesis of 4-methoxy-4-methylpentan-1-amine involves alkylation using KH and methyl iodide (MeI), followed by purification via silica gel chromatography . For 4,4-dimethylpent-2-en-1-amine, a similar alkylation strategy might be employed, but the presence of the double bond would necessitate controlled reaction conditions to prevent isomerization or polymerization.
Reactivity :
The methoxy group in 4-methoxy-4-methylpentan-1-amine enhances solubility in polar solvents, while the double bond in 4,4-dimethylpent-2-en-1-amine could facilitate conjugate addition reactions or participation in Diels-Alder chemistry.
Comparison with N,N-Dimethylpent-4-en-2-yn-1-amine
Structural Differences :
- 4,4-Dimethylpent-2-en-1-amine : Double bond at C2, primary amine.
- N,N-Dimethylpent-4-en-2-yn-1-amine : Contains both a triple bond (C2) and a double bond (C4), with a tertiary dimethylamine group .
Applications :
The triple bond in N,N-dimethylpent-4-en-2-yn-1-amine enables click chemistry applications, whereas the double bond in 4,4-dimethylpent-2-en-1-amine may favor electrophilic additions. The tertiary amine in the former offers greater steric hindrance, reducing nucleophilicity compared to the primary amine in the target compound.
Comparison with Aromatic Amines (e.g., [1,1'-Biphenyl]-4-amine)
Structural Differences :
- 4,4-Dimethylpent-2-en-1-amine : Aliphatic, unsaturated.
- [1,1'-Biphenyl]-4-amine : Aromatic biphenyl system with a primary amine .
Thermodynamic Properties :
Aromatic amines like [1,1'-Biphenyl]-4-amine exhibit higher melting points (e.g., 53–55°C) due to π-π stacking, while aliphatic amines such as 4,4-dimethylpent-2-en-1-amine are likely liquids at room temperature. The conjugated double bond in the latter may lower its boiling point compared to saturated analogs .
Comparison with Phenethylamine Derivatives (e.g., alpha-ethyl 2C-D)
Structural Differences :
- 4,4-Dimethylpent-2-en-1-amine : Aliphatic chain with double bond.
- alpha-Ethyl 2C-D : Aromatic 2,5-dimethoxy-4-methylphenyl group attached to a butan-2-amine backbone .
Analytical Characterization :
Phenethylamine derivatives like alpha-ethyl 2C-D are analyzed via GC-MS, FTIR, and HPLC-TOF to confirm purity and structure . Similar techniques would apply to 4,4-dimethylpent-2-en-1-amine, with GC-MS being critical for identifying fragmentation patterns influenced by the double bond and methyl groups.
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| 4,4-Dimethylpent-2-en-1-amine | C7H15N | Primary amine, C=C bond | Conjugate addition, alkylation |
| 4-Methoxy-4-methylpentan-1-amine | C7H17NO | Primary amine, methoxy, methyl | Nucleophilic substitution |
| N,N-Dimethylpent-4-en-2-yn-1-amine | C7H13N | Tertiary amine, C≡C, C=C | Click chemistry, cycloadditions |
| [1,1'-Biphenyl]-4-amine | C12H11N | Aromatic amine | Electrophilic substitution |
Table 2: Analytical Techniques for Amine Characterization
Research Findings and Implications
- Steric Effects : The 4,4-dimethyl substitution in the target compound may hinder reactions at the C4 position, contrasting with less hindered analogs like 4-methoxy-4-methylpentan-1-amine .
- Electronic Effects : The double bond in 4,4-dimethylpent-2-en-1-amine could increase susceptibility to oxidation compared to saturated amines.
- Synthetic Utility: Potential applications in asymmetric catalysis or polymer precursors, leveraging the amine and alkene functionalities.
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